

Ethyl Thiocyanate: A Comprehensive Technical Overview of its Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl thiocyanate*

Cat. No.: B1580649

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the key physical properties of **ethyl thiocyanate**, specifically its boiling point and density. The document details the methodologies for determining these properties and presents a summary of the quantitative data. Additionally, it explores the primary toxicological pathway of **ethyl thiocyanate**, offering a visual representation of its mechanism of action at a cellular level.

Physical Properties of Ethyl Thiocyanate

The boiling point and density are fundamental physical constants essential for the safe handling, process design, and quality control of **ethyl thiocyanate** in a laboratory and industrial setting.

Data Presentation

The following table summarizes the reported values for the boiling point and density of **ethyl thiocyanate**.

Physical Property	Value	Conditions
Boiling Point	145 - 146 °C	At 760 mmHg
Density	1.012 g/mL	At 20 °C
	1.007 g/mL	At 23 °C

Experimental Protocols

Standardized methods are crucial for obtaining reliable and reproducible data for the physical properties of chemical substances. The following sections describe the principles of the internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines for determining the boiling point and density of liquids.

Boiling Point Determination (Based on OECD Guideline 103)

The determination of the boiling point of **ethyl thiocyanate** can be performed using several methods outlined in OECD Guideline 103.^{[1][2][3]} One common and straightforward technique is the distillation method.

Principle: This method involves heating the liquid to its boiling point, where the vapor pressure of the liquid equals the surrounding atmospheric pressure. The temperature of the vapor is measured as the liquid distills.

Apparatus:

- A distillation flask of appropriate size.
- A condenser to cool the vapor back to a liquid state.
- A calibrated thermometer or temperature sensor.
- A heating source (e.g., heating mantle).
- A receiving vessel to collect the distillate.

Procedure:

- The **ethyl thiocyanate** sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.
- The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor as it passes into the condenser.
- The sample is heated, and the temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected.
- The atmospheric pressure is recorded at the time of the measurement, as the boiling point is pressure-dependent.

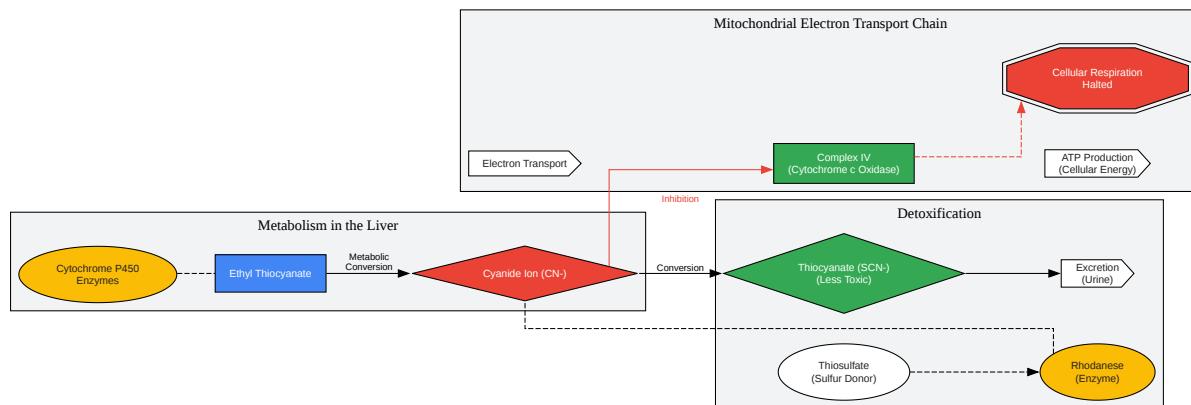
Density Determination (Based on OECD Guideline 109)

The density of liquid **ethyl thiocyanate** can be accurately determined using methods described in OECD Guideline 109.^{[4][5][6][7]} A widely used and precise method is the pycnometer method.

Principle: This method involves determining the mass of a known volume of the liquid. The density is then calculated by dividing the mass of the liquid by the volume of the pycnometer.

Apparatus:

- A pycnometer (a glass flask with a precise, known volume).
- A calibrated analytical balance.
- A constant temperature bath.


Procedure:

- The empty, clean, and dry pycnometer is accurately weighed.
- The pycnometer is filled with **ethyl thiocyanate**, taking care to avoid air bubbles.

- The filled pycnometer is placed in a constant temperature bath (e.g., at 20 °C) to allow the liquid to reach thermal equilibrium.
- The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.
- The mass of the **ethyl thiocyanate** is determined by subtracting the mass of the empty pycnometer.
- The density is calculated by dividing the mass of the **ethyl thiocyanate** by the known volume of the pycnometer.

Toxicological Pathway

Ethyl thiocyanate exerts its primary toxic effect through its metabolism to cyanide.^[8] Cyanide is a potent inhibitor of cellular respiration.^[9]^[10]^[11] The following diagram illustrates the key steps in this toxicological pathway.

[Click to download full resolution via product page](#)

Caption: Toxicological pathway of **ethyl thiocyanate**.

The metabolic conversion of **ethyl thiocyanate** in the liver produces cyanide ions.^[8] These cyanide ions then inhibit Complex IV (Cytochrome c Oxidase) of the mitochondrial electron transport chain.^{[9][10]} This inhibition blocks the transfer of electrons to oxygen, effectively halting cellular respiration and the production of ATP, the cell's primary energy currency.^{[11][12]} The body has a natural detoxification pathway where the enzyme rhodanese converts cyanide to the less toxic thiocyanate, which is then excreted.^{[13][14]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. laboratuar.com [laboratuar.com]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. acri.gov.tw [acri.gov.tw]
- 8. Ethyl thiocyanate | C3H5NS | CID 10968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. homework.study.com [homework.study.com]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. The poison cyanide binds to an electron carrier within the electr... | Study Prep in Pearson+ [pearson.com]
- 13. Cyanide Toxicokinetics: The Behavior of Cyanide, Thiocyanate and 2-Amino-2-Thiazoline-4-Carboxylic Acid in Multiple Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyanide poisoning - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Ethyl Thiocyanate: A Comprehensive Technical Overview of its Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580649#physical-properties-of-ethyl-thiocyanate-boiling-point-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com